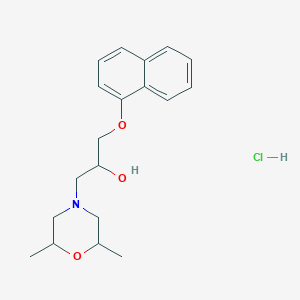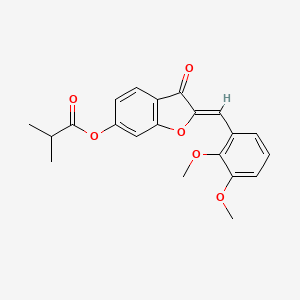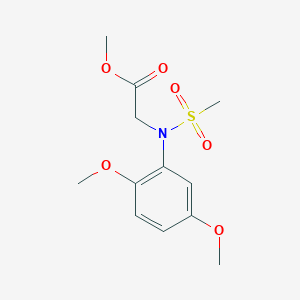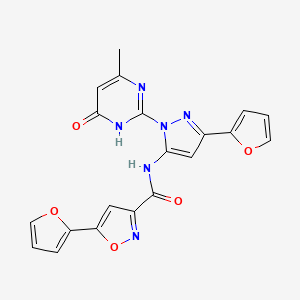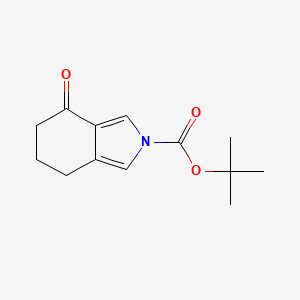
tert-Butyl 4-oxo-4,5,6,7-tetrahydro-2H-isoindole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl 4-oxo-4,5,6,7-tetrahydro-2H-isoindole-2-carboxylate” is a chemical compound with the molecular formula C13H17NO3 . It has a molecular weight of 235.28 . This compound is a heterocyclic building block useful in chemical synthesis .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, N-Boc-4-aminopyrazole-5-carbaldehydes react with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux to form pyrazolo[4,3-b]pyridine-6-carboxylates, which were then converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, its IR spectrum shows a peak at 1706 cm-1, which corresponds to the C=O stretch . Its 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon environments in the molecule .It is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.
Applications De Recherche Scientifique
Preparation and Chemical Reactions
- Diels-Alder Reaction : A study detailed the preparation and Diels-Alder reaction involving a 2-Amido substituted furan, showcasing the utility of tert-Butyl derivatives in facilitating complex cycloaddition reactions, which are fundamental in synthetic chemistry for constructing cyclic compounds (Padwa, Brodney, & Lynch, 2003).
- Oxidative Coupling : Research demonstrated a palladium-copper-cocatalyzed intramolecular oxidative coupling strategy, where tert-Butyl hydroperoxide was used both as the oxidant and oxygen source, underscoring the compound's role in promoting atom-economical synthesis of 3-acylindoles, a class of compounds with significant pharmacological interest (Xiao-Feng Xia et al., 2013).
- Enantioselective Synthesis : Another study focused on the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common piperidinecarboxylate precursor, illustrating the compound's role in generating chiral building blocks for bioactive molecules (J. Marin et al., 2004).
Catalysis and Stereoselectivity
- Catalysis : Research on improved catalysts for palladium-catalyzed synthesis of oxindoles by amide alpha-arylation highlighted the use of tert-butylphosphine ligands to achieve high yields under mild conditions, demonstrating the compound's applicability in facilitating complex catalytic reactions that form quaternary carbon centers in alpha,alpha-disubstituted oxindoles (S. Lee & J. Hartwig, 2001).
- Stereoselective Syntheses : A study on the stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate showcased the compound's utility in achieving high stereoselectivity, critical for the synthesis of stereochemically complex pharmaceuticals (V. Boev et al., 2015).
Mécanisme D'action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “tert-Butyl 4-oxo-4,5,6,7-tetrahydro-2H-isoindole-2-carboxylate”. For instance, handling of the compound requires a well-ventilated place and suitable protective clothing to prevent formation of dust and aerosols .
Propriétés
IUPAC Name |
tert-butyl 7-oxo-5,6-dihydro-4H-isoindole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-7-9-5-4-6-11(15)10(9)8-14/h7-8H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFWCRFYEXVDJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C2CCCC(=O)C2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

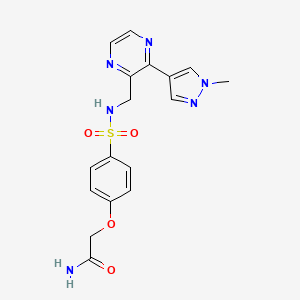
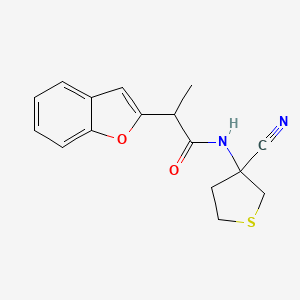
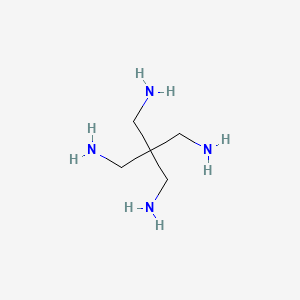
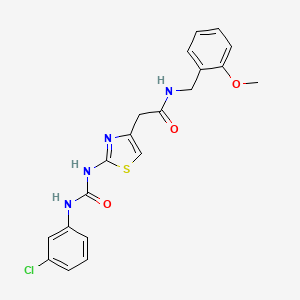
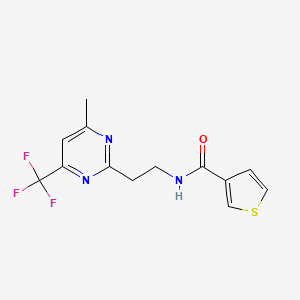

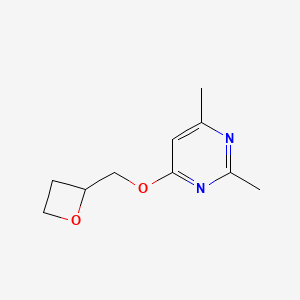
![(E)-4-(N-methyl-N-phenylsulfamoyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2939936.png)
![(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2939937.png)
